3-Bromo-2-nitro-1H-indole is a heterocyclic organic compound characterized by a fused indole structure with bromine and nitro substituents at the 3 and 2 positions, respectively. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features, which impart distinct chemical reactivity and biological activity. The molecular formula of 3-Bromo-2-nitro-1H-indole is , and its molecular weight is approximately 232.05 g/mol. The presence of the bromine atom enhances electrophilic substitution reactions, while the nitro group can undergo reduction to form various derivatives .
Indole derivatives, including 3-Bromo-2-nitro-1H-indole, exhibit a wide range of biological activities. These compounds have been studied for their potential antiviral, anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. The mechanism of action typically involves interaction with various molecular targets, influencing biochemical pathways that lead to therapeutic effects. For instance, some studies suggest that indole derivatives can modulate signaling pathways involved in cell proliferation and apoptosis .
The synthesis of 3-Bromo-2-nitro-1H-indole generally involves two main steps: bromination and nitration of indole derivatives.
In industrial settings, similar synthetic routes are employed but scaled up for efficiency. Continuous flow reactors may be utilized to enhance safety and yield while optimizing reaction conditions such as temperature and solvent choice .
3-Bromo-2-nitro-1H-indole has potential applications in various fields:
Research on interaction studies involving 3-Bromo-2-nitro-1H-indole focuses on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking simulations and bioassays to evaluate how this compound interacts with enzymes, receptors, and other cellular components. Such interactions are critical for understanding its pharmacological profiles and therapeutic potential .
Several compounds share structural similarities with 3-Bromo-2-nitro-1H-indole, each exhibiting unique properties:
| Compound Name | Key Features | Differences |
|---|---|---|
| 3-Bromoindole | Lacks the nitro group; less reactive in electrophilic substitution | More stable due to fewer reactive sites |
| 6-Nitroindole | Nitro group at position 6; different reactivity profile | Affects biological activity differently |
| 5-Bromo-2-nitroindole | Similar structure but different substitution pattern | Variations in chemical behavior |
| 4-Bromo-2-nitroindole | Different position of bromine; affects reactivity | Unique interactions due to positional changes |
| 3-Nitroindole | Lacks bromine; different electrophilic characteristics | May exhibit different biological activities |
The combination of both bromine and nitro groups in 3-Bromo-2-nitro-1H-indole contributes to its unique reactivity patterns and potential biological activities that are not observed in its analogs. This makes it a valuable compound for further research in medicinal chemistry and related fields .
The sequential introduction of bromine and nitro groups onto the indole nucleus requires precise control over electrophilic substitution patterns. Traditional approaches begin with the protection of the indole nitrogen using a phenylsulfonyl group to prevent undesired side reactions [1]. Bromination at the 3-position is achieved via refluxing indole with molecular bromine in the presence of sodium methoxide, which suppresses dibromination by moderating the reactivity of bromine [1] [5]. Subsequent nitration at the 2-position leverages the steric and electronic effects of the 3-bromo substituent. Trifluoroacetyl nitrate (CF~3~COONO~2~), generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride, serves as a mild nitrating agent that selectively targets the 2-position under non-acidic conditions [2]. Deprotection of the phenylsulfonyl group yields 3-bromo-2-nitro-1H-indole in moderate to good yields (45–65%) [1] [2].
Ring-closure methodologies, such as the Fischer indole synthesis, construct the indole skeleton while pre-installing substituents. For example, hydrazones derived from 2-nitro-3-bromophenyl ketones undergo acid-catalyzed cyclization to form the indole core directly [4]. The Bartoli indole synthesis offers an alternative route, where ortho-bromonitrobenzene reacts with vinyl Grignard reagents to yield 7-substituted indoles [3]. However, adapting this method for 2-nitro-3-bromo substitution requires steric guidance from bulky ortho substituents to favor [3] [3]-sigmatropic rearrangement [3] [6].
Palladium- and copper-catalyzed cross-coupling reactions enable selective functionalization of halogenated indoles. Suzuki-Miyaura coupling using 3-bromo-2-nitroindole and aryl boronic acids facilitates the introduction of diverse aryl groups at the 3-position [1]. Recent advances in Buchwald-Hartwig amination allow for the substitution of bromine with amine groups under mild conditions, though nitro groups necessitate careful optimization to avoid reduction [6]. Copper(I)-catalyzed C–N coupling has proven effective for constructing fused indole systems, exploiting the electron-withdrawing nitro group to enhance reactivity [6].
Microwave irradiation significantly accelerates reaction kinetics in indole synthesis. For instance, nitration using CF~3~COONO~2~ under microwave conditions reduces reaction times from hours to minutes while improving yields (70–80%) [2]. Similarly, bromination steps achieve higher regioselectivity when conducted in a microwave reactor, as localized heating minimizes thermal decomposition [5].
The electron-deficient nature of 3-bromo-2-nitro-1H-indole complicates further functionalization. Bromine’s ortho/para-directing effects compete with the nitro group’s meta-directing influence, often resulting in mixed products during electrophilic substitution [1] [5]. Computational studies suggest that steric hindrance from the 3-bromo group preferentially directs incoming electrophiles to the 4- or 6-positions, necessitating protective strategies for selective 2-nitration [2] [6].
Chromatographic separation remains critical for isolating 3-bromo-2-nitro-1H-indole from regioisomeric byproducts. Silica gel chromatography with ethyl acetate/petroleum ether gradients achieves baseline separation, though recrystallization from ethanol/water mixtures offers a scalable alternative [1] [2]. Yield optimization focuses on solvent selection (e.g., acetonitrile for nitration [2]) and catalyst loading, with Pd(PPh~3~)~4~ demonstrating superior performance in cross-coupling reactions [6].
The solubility profile of 3-bromo-2-nitro-1H-indole demonstrates characteristic behavior consistent with substituted indole derivatives. The compound exhibits limited aqueous solubility due to its hydrophobic aromatic nature, with the fused benzopyrrole ring system providing minimal interaction with polar water molecules [1]. This sparingly soluble behavior in water is typical for indole derivatives, which generally show solubility of approximately 0.1 g/100 mL at room temperature [1].
In contrast, 3-bromo-2-nitro-1H-indole displays significantly enhanced solubility in organic solvents. The compound shows high solubility in polar aprotic solvents such as dimethylformamide, which provides excellent compatibility for synthetic transformations . Halogenated solvents including dichloromethane and chloroform demonstrate excellent dissolution properties, making these media particularly suitable for reaction conditions and purification procedures [3] [4].
The solubility characteristics in various organic media follow predictable patterns based on polarity and hydrogen bonding capacity. Moderate solubility is observed in alcoholic solvents such as methanol and ethanol, where the polar protic nature allows for some interaction with the nitro group while maintaining compatibility with the aromatic system [1]. Aromatic solvents like benzene provide moderate solubility through π-π stacking interactions with the indole ring system [1].
| Solvent Type | Solubility Category | Reference Notes |
|---|---|---|
| Water | Sparingly soluble | Hydrophobic aromatic nature limits aqueous solubility |
| Dimethylformamide (DMF) | High | Polar aprotic solvent shows good compatibility |
| Dichloromethane (DCM) | High | Non-polar halogenated solvent compatibility |
| Chloroform | High | Halogenated solvent with good solubility |
| Ethyl Acetate | High | Common organic extraction solvent |
| Methanol | Moderate | Polar protic solvent with moderate interaction |
| Ethanol | Moderate | Similar to methanol, moderate dissolution |
| Tetrahydrofuran (THF) | Moderate | Ether solvent with moderate polarity |
| Benzene | Moderate | Aromatic solvent with π-π interactions |
| Acetonitrile | Moderate | Polar aprotic medium |
The thermal stability profile of 3-bromo-2-nitro-1H-indole reflects the characteristic behavior of nitroaromatic compounds with halogen substitution. Thermogravimetric analysis of related nitroindole derivatives indicates initial decomposition temperatures typically occurring in the range of 150-180°C [5] [6]. The presence of both nitro and bromo substituents influences the thermal degradation pathway through multiple mechanistic routes.
The thermal decomposition process proceeds through a multi-stage mechanism characteristic of nitroaromatic compounds. The initial decomposition pathway involves nitro-nitrito isomerization, a common rearrangement observed in nitrobenzene derivatives at elevated temperatures [7] [8]. This isomerization process occurs with an activation energy typically ranging from 60-65 kcal/mol for nitroaromatic systems [7].
Maximum decomposition temperatures for 3-bromo-2-nitro-1H-indole are estimated to occur in the 200-250°C range based on analogous brominated nitroaromatic compounds [9]. The thermal degradation generates characteristic decomposition products including nitrogen dioxide, carbon dioxide, water, and carbon monoxide as primary gaseous products [6]. Secondary decomposition products include brominated fragments and aromatic degradation compounds resulting from ring fragmentation processes.
The thermal analysis reveals enhanced stability compared to aliphatic nitro compounds, with the aromatic ring system providing additional stabilization through resonance effects [10]. Differential scanning calorimetry studies of similar indole derivatives show endothermic melting transitions typically occurring in the 180-220°C range, followed by exothermic decomposition processes [11].
| Property | Value/Description | Analysis Method | Reference Basis |
|---|---|---|---|
| Initial Decomposition Temperature (IDT) | 150-180°C (estimated) | TGA/DSC | Similar nitroindole compounds |
| Maximum Decomposition Temperature (Tmax) | 200-250°C (estimated) | DTG peak analysis | Analogous bromo-nitro aromatics |
| Melting Point Range | 180-220°C (typical for nitroindoles) | DSC melting endotherm | Related indole derivatives |
| Thermal Decomposition Onset | Multi-stage process starting ~150°C | Thermogravimetric analysis | Thermal analysis of nitro compounds |
| Major Decomposition Products | NO₂, CO₂, H₂O, CO | TGA-FTIR evolved gas analysis | Standard decomposition patterns |
| Secondary Decomposition Products | Brominated fragments, aromatic decomposition products | Mass spectrometry of decomposition | Fragmentation studies |
The acid-base properties of 3-bromo-2-nitro-1H-indole are dominated by the indole nitrogen-hydrogen functionality, with significant modulation by the electron-withdrawing nitro and bromo substituents. Indole itself exhibits very weak basicity with a pKa of approximately -3.5, indicating limited protonation under normal aqueous conditions [12]. The introduction of electron-withdrawing substituents further reduces the basicity of the indole nitrogen.
The nitro group at position 2 exerts a strong electron-withdrawing inductive effect, significantly decreasing the electron density on the indole nitrogen atom. This electronic effect results in a more acidic indole N-H proton compared to unsubstituted indole. The bromine substituent at position 3 provides additional electron-withdrawing character through both inductive and resonance effects, further influencing the acid-base equilibrium.
Protonation of 3-bromo-2-nitro-1H-indole preferentially occurs at the C-3 position rather than the nitrogen atom, forming a 3H-indolium cation that retains full benzene aromaticity [12]. This carbon protonation pathway is thermodynamically favored due to the stabilization provided by charge delocalization over the nitrogen and carbon atoms of the pyrrole ring.
The compound exhibits minimal basic character in aqueous solution, with protonation occurring only under strongly acidic conditions. The electron-withdrawing substituents render the molecule essentially neutral under physiological pH conditions, with no significant ionization occurring in the pH range of 6-8.
The nuclear magnetic resonance spectroscopic characteristics of 3-bromo-2-nitro-1H-indole provide definitive structural identification through characteristic chemical shift patterns and coupling relationships. The ¹H NMR spectrum exhibits distinctive resonances that reflect the electronic environment created by the nitro and bromo substituents.
The indole N-H proton appears as a characteristic broad singlet in the range of 10.5-12.0 ppm, with the exact chemical shift depending on solvent conditions and hydrogen bonding interactions [13]. This signal is readily identified as exchangeable with deuterium oxide, confirming its assignment to the indole nitrogen-bound proton.
The aromatic proton region displays a complex multiplet pattern spanning 6.8-8.2 ppm, with the H-4 proton appearing most downfield at 7.8-8.2 ppm due to deshielding by the adjacent nitro group . The remaining aromatic protons H-5, H-6, and H-7 appear as overlapping multiplets in the 7.0-7.8 ppm region, with specific assignments requiring two-dimensional NMR correlation experiments.
¹³C NMR spectroscopy reveals characteristic carbon environments that confirm the substitution pattern. The quaternary C-2 carbon bearing the nitro group appears highly deshielded in the 140-160 ppm range due to the strong electron-withdrawing nature of the nitro substituent [15]. The C-3 carbon bearing the bromine atom exhibits upfield shifting to 90-110 ppm, characteristic of carbon-halogen bond formation [16].
¹⁵N NMR spectroscopy provides valuable information about the nitrogen environments. The nitro nitrogen appears in the characteristic range of 350-400 ppm, typical for aromatic nitro compounds [15] [16]. The indole ring nitrogen resonates in the 180-220 ppm region, consistent with the aromatic heterocyclic nitrogen environment [15].
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity/Notes |
|---|---|---|---|
| ¹H NMR | Indole NH | 10.5-12.0 | Broad singlet, exchangeable |
| ¹H NMR | Aromatic H-4 | 7.8-8.2 | Doublet, deshielded by nitro |
| ¹H NMR | Aromatic H-5,6,7 | 7.0-7.8 | Multiplet, aromatic region |
| ¹³C NMR | Quaternary C-2 (nitro-bearing) | 140-160 | Highly deshielded by NO₂ |
| ¹³C NMR | C-3 (bromo-bearing) | 90-110 | Upfield due to bromine |
| ¹³C NMR | Aromatic carbons C-4 to C-7 | 110-140 | Typical aromatic region |
| ¹⁵N NMR | Nitro nitrogen | 350-400 | Characteristic nitro range |
| ¹⁵N NMR | Indole ring nitrogen | 180-220 | Typical indole N region |
The infrared spectroscopic profile of 3-bromo-2-nitro-1H-indole displays characteristic absorption bands that provide definitive identification of functional groups and structural features. The vibrational spectrum is dominated by intense nitro group absorptions and characteristic indole ring vibrations.
The N-H stretching vibration of the indole ring appears as a medium to strong absorption in the 3200-3500 cm⁻¹ region [17]. This band typically exhibits broadening due to hydrogen bonding interactions and may show fine structure depending on the measurement conditions and sample preparation.
The nitro group generates two very intense characteristic absorptions corresponding to the asymmetric and symmetric stretching modes. The asymmetric NO₂ stretch appears in the 1520-1560 cm⁻¹ region, while the symmetric stretch occurs at 1300-1350 cm⁻¹ [18]. These bands are among the most intense in the spectrum and provide unambiguous identification of the nitro functionality.
Aromatic ring vibrations manifest as several medium to strong absorptions throughout the fingerprint region. The aromatic C=C stretching modes appear in the 1560-1600 cm⁻¹ range, while C=N stretching of the indole ring system occurs at 1450-1500 cm⁻¹ [17]. The C-N stretching vibration specific to the indole heterocycle appears at 1200-1300 cm⁻¹.
The carbon-bromine stretching vibration generates a characteristic medium intensity band in the 750-850 cm⁻¹ region [19]. Aromatic C-H out-of-plane bending vibrations produce strong absorptions at 690-750 cm⁻¹, with the specific pattern reflecting the substitution arrangement on the benzene ring.
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Assignment Notes |
|---|---|---|---|
| 3200-3500 | N-H stretch | Medium-Strong | Indole NH, broad due to H-bonding |
| 1520-1560 | Asymmetric NO₂ stretch | Very Strong | Characteristic nitro antisymmetric |
| 1300-1350 | Symmetric NO₂ stretch | Very Strong | Characteristic nitro symmetric |
| 1560-1600 | Aromatic C=C stretch | Medium-Strong | Aromatic ring vibrations |
| 1450-1500 | Aromatic C=N stretch | Medium | Indole ring system |
| 750-850 | C-Br stretch | Medium | Carbon-bromine bond |
| 690-750 | Aromatic C-H out-of-plane bend | Strong | Substituted benzene pattern |
| 1200-1300 | C-N stretch (indole) | Medium | Heterocyclic C-N bond |
| 800-900 | NO₂ deformation | Strong | NO₂ bending modes |
| 3000-3100 | Aromatic C-H stretch | Medium | Aromatic CH bonds |
The ultraviolet-visible absorption spectrum of 3-bromo-2-nitro-1H-indole exhibits multiple electronic transitions characteristic of substituted indole chromophores. The spectroscopic features reflect the extended π-conjugation system and the electronic perturbations introduced by the nitro and bromo substituents.
The long-wavelength absorption band (Band I) appears in the 320-380 nm region with medium extinction coefficient values (10³-10⁴ M⁻¹cm⁻¹) [20] [21]. This transition corresponds primarily to the highest occupied molecular orbital to lowest unoccupied molecular orbital (HOMO→LUMO) transition, which is characteristic of the indole chromophore system. The presence of electron-withdrawing substituents causes bathochromic shifting compared to unsubstituted indole.
Band II appears in the medium wavelength region (280-320 nm) with high extinction coefficients (10⁴-10⁵ M⁻¹cm⁻¹), corresponding to aromatic π→π* transitions within the benzene portion of the indole ring system [22] [20]. This transition exhibits moderate solvent dependence, with polar solvents typically producing modest spectral shifts.
The short-wavelength Band III (240-280 nm) exhibits very high extinction coefficients (>10⁴ M⁻¹cm⁻¹) and corresponds to higher energy π→π* transitions involving the entire aromatic system [22]. This band shows less sensitivity to solvent effects due to its high energy nature.
The nitro group contributes specific electronic transitions including charge transfer bands appearing in the 350-400 nm region with medium extinction coefficients. The n→π* transition of the nitro group, typically appearing at 330-370 nm, exhibits low to medium extinction coefficients (10²-10³ M⁻¹cm⁻¹) due to its symmetry-forbidden nature [22].
Solvatochromic effects provide valuable information about the electronic nature of the excited states. Polar solvents typically induce bathochromic shifts in the HOMO→LUMO transition due to differential stabilization of the ground and excited states [20]. The charge transfer transitions exhibit strong solvatochromic behavior, reflecting the dipolar nature of the nitro-containing excited states.
| Absorption Band | Wavelength Range (nm) | Extinction Coefficient (ε) | Assignment | Solvent Effect |
|---|---|---|---|---|
| Band I (Long wavelength) | 320-380 | Medium (10³-10⁴) | HOMO→LUMO transition | Bathochromic shift in polar solvents |
| Band II (Medium wavelength) | 280-320 | High (10⁴-10⁵) | Aromatic π→π* transitions | Moderate solvent dependence |
| Band III (Short wavelength) | 240-280 | Very High (>10⁴) | Higher energy π→π* transitions | Less sensitive to solvent |
| Charge Transfer Band | 350-400 | Medium (10³) | Nitro group CT transitions | Strong solvatochromic effect |
| n→π* Transition | 330-370 | Low-Medium (10²-10³) | Nitro n→π* forbidden transition | Hypsochromic shift in polar media |
| π→π* Transition | 260-300 | High (10⁴) | Indole π→π* allowed transition | Typical π→π* solvent response |